2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
Description
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a ketone at position 3, and a trifluoromethylsulfanyl (SCF₃) group on the ortho position of the phenyl ring in the acetamide moiety. The compound’s structure combines a rigid heterocyclic system with electron-withdrawing groups (trifluoromethyl and sulfanyl), which may enhance metabolic stability and influence receptor binding.
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTUZABHQHXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular defense mechanism against mRNA transcripts that contain premature termination codons (PTCs), which could lead to the production of truncated, and potentially harmful, proteins.
Mode of Action
The compound inhibits the NMD pathway in a dose-dependent manner. It docks reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation. This disruption enhances the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells.
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing PTCs. This leads to an increase in the mRNA levels of p21, Bax, and PUMA in p53 PTC mutant cells. These proteins are involved in cell cycle regulation and apoptosis, indicating that the compound may have potential therapeutic applications in conditions where these pathways are disrupted.
Result of Action
The compound’s action results in an increase in the expression of p53 in PTC mutant cells. This leads to increased mRNA levels of p21, Bax, and PUMA, proteins that are involved in cell cycle regulation and apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound. It has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells.
Cellular Effects
It has been shown to enhance the stability of PTC mutated p53 mRNA in certain cell lines. This suggests that it may have a role in regulating gene expression and could potentially influence cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation. This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has garnered attention in recent pharmacological studies due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoxaline moiety and a trifluoromethylsulfanyl group. Its chemical formula can be represented as follows:
Structural Features
- Tetrahydroquinoxaline Core : This bicyclic structure is known for its diverse biological activities.
- Trifluoromethylsulfanyl Group : This functional group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often interact with various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, such as proteases involved in viral replication.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Anticancer Activity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating significant potency compared to other known compounds .
- Antiviral Properties : Preliminary data suggest potential efficacy against viruses by targeting viral entry mechanisms and replication processes .
Data Table of Biological Activities
| Activity Type | Assessed Target | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | Jurkat T cells | 8.10 | |
| Antiviral | Viral proteases | TBD | |
| Enzyme Inhibition | Specific enzymes | TBD |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various tetrahydroquinoxaline derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The study concluded that modifications to the quinoxaline core significantly enhanced cytotoxicity.
Study 2: Antiviral Mechanism Exploration
Another research project focused on the antiviral activity of this compound against RNA viruses. Through molecular docking studies and subsequent in vitro testing, it was found that the compound effectively binds to the viral protease active site, inhibiting its function and preventing viral replication .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of the trifluoromethylsulfanyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its antimicrobial potency .
2. Antioxidant Properties
Compounds with similar structural motifs have been investigated for their antioxidant capabilities. The incorporation of specific functional groups can modulate the redox potential of the molecule, allowing it to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .
3. Neuroprotective Effects
Tetrahydroquinoxaline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as potential candidates for treating conditions like Alzheimer's and Parkinson's disease .
Agricultural Applications
1. Pesticidal Activity
Research into the pesticidal properties of similar compounds suggests that modifications to the quinoxaline structure can yield effective agrochemicals. The trifluoromethylsulfanyl group may enhance the compound's effectiveness against pests while minimizing toxicity to non-target organisms .
2. Herbicidal Properties
There is emerging evidence that quinoxaline derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. This application could lead to the development of selective herbicides that target invasive species without harming crops .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide can be utilized in synthesizing advanced polymer materials. Its ability to form stable bonds with various substrates makes it a candidate for creating high-performance coatings and adhesives .
2. Photovoltaic Materials
Recent studies suggest that incorporating quinoxaline derivatives into photovoltaic devices can enhance charge transport properties. This application could lead to more efficient solar cells by improving light absorption and energy conversion rates .
| Compound | Activity Type | Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 15 | |
| Compound B | Antioxidant | Human fibroblasts | 20 | |
| Compound C | Neuroprotective | SH-SY5Y (neuroblastoma) | 10 |
Table 2: Agricultural Efficacy
| Compound | Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|---|
| Compound D | Herbicide | Echinochloa crusgalli | 85 | |
| Compound E | Pesticide | Aphis gossypii | 90 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoxaline derivatives demonstrated their effectiveness against drug-resistant strains of bacteria. The compound exhibited a significant reduction in bacterial load in vitro and in vivo models, highlighting its potential as a new class of antibiotics.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment using transgenic mice models for Alzheimer's disease, administration of similar compounds led to improved cognitive function and reduced amyloid plaque formation. These findings suggest that modifications to the molecular structure can enhance neuroprotective effects.
Comparison with Similar Compounds
a) N-(3-Trifluoromethylphenyl) Analog
- Compound: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Molecular Formula : C₁₉H₁₈F₃N₃O₂
- Molar Mass : 377.36 g/mol
- Key Difference : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the ortho (2-position) in the target compound. Additionally, this analog lacks the sulfanyl (S) atom.
- Implications : The absence of sulfur reduces molecular weight and may decrease lipophilicity. The meta-CF₃ group could alter steric interactions in biological targets compared to the ortho-SCF₃ group .
b) N-(4-Trifluoromethoxyphenyl) Analog
- Compound: 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Inference : The para-trifluoromethoxy (OCF₃) group may enhance electronic effects but reduce steric bulk compared to SCF₃.
Core Heterocycle Modifications
a) Thieno[3,2-d]pyrimidin-2-yl Analog
- Compound: 2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₂H₁₇F₃N₄O₂S₂
- Key Difference: Replaces the tetrahydroquinoxaline core with a thieno[3,2-d]pyrimidine system.
- The additional sulfur atom may enhance π-π stacking interactions in hydrophobic environments .
Functional Group Comparisons
a) Sulfonyl vs. Sulfanyl Groups
- Pesticide Analogs : Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) feature sulfonyl groups (SO₂) instead of sulfanyl (S).
- The sulfanyl group in the target compound may offer better membrane permeability due to reduced polarity .
Structural and Pharmacological Implications
| Property | Target Compound | N-(3-CF₃) Analog | Thieno[3,2-d]pyrimidin-2-yl Analog |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O₂S | C₁₉H₁₈F₃N₃O₂ | C₂₂H₁₇F₃N₄O₂S₂ |
| Molar Mass (g/mol) | 409.43 | 377.36 | 526.52 |
| Key Substituent | ortho-SCF₃ | meta-CF₃ | Thienopyrimidine core |
| Lipophilicity (Predicted) | High | Moderate | High |
| Metabolic Stability | Likely high | Moderate | Moderate-high |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
